molecular formula C20H18N4O3S B2804469 (5-(Furan-2-yl)isoxazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203343-63-8

(5-(Furan-2-yl)isoxazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2804469
CAS No.: 1203343-63-8
M. Wt: 394.45
InChI Key: HXPSKUOOKVBJSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Furan-2-yl)isoxazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a chemical compound with the molecular formula C22H20N4O3S and a molecular weight of 420.49 g/mol . It is a synthetic building block featuring a complex structure that incorporates multiple heterocyclic systems, including an isoxazole linked to a furan ring and a benzothiazole scaffold connected via a piperazine moiety . This specific arrangement of pharmacophores makes it a compound of significant interest in medicinal chemistry research. Heterocyclic compounds containing furan, isoxazole, and benzothiazole rings are known to possess a wide spectrum of biological activities. While the specific biological profile of this compound requires further investigation, analogous structures are frequently explored in early-stage drug discovery for their potential as therapeutic agents . Researchers can utilize this molecule as a key intermediate or a core scaffold for the synthesis and screening of novel bioactive molecules. It is intended for use in designing target libraries, studying structure-activity relationships (SAR), and investigating mechanisms of action in a controlled laboratory environment. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-13-4-2-6-17-18(13)21-20(28-17)24-9-7-23(8-10-24)19(25)14-12-16(27-22-14)15-5-3-11-26-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPSKUOOKVBJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Moieties

  • Isoxazole vs. Pyrazole Derivatives :
    The isoxazole ring in the target compound differs from pyrazole-based analogs (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-triazolylpyrazolyl)thiazole in ) by replacing one nitrogen with an oxygen atom. This substitution reduces basicity but may improve metabolic stability compared to pyrazoles, which are prone to oxidative degradation .

  • Benzothiazole vs. Thiazole Variations: The 4-methylbenzo[d]thiazole group in the target compound shares similarities with thiazole derivatives in and .

Linker and Substituent Effects

  • Methanone Bridge vs. Ureido/Carbamate Linkers: The methanone group in the target compound contrasts with ureido or carbamate linkers in and . Methanone bridges are less polar, which may reduce aqueous solubility but improve blood-brain barrier penetration compared to carbamates, which are bulkier and more hydrolytically labile .
  • Furan vs. Fluorophenyl Substituents :
    The furan-2-yl group at the isoxazole position introduces an oxygen heteroatom, differing from fluorophenyl substituents in . Fluorophenyl groups enhance electronegativity and metabolic resistance, while furan may confer improved π-π stacking but increased susceptibility to oxidative metabolism .

Physicochemical and Pharmacokinetic Properties

Table 1: Hypothetical Comparison Based on Structural Analogues

Property Target Compound Similar Compound () Similar Compound ()
Molecular Weight ~450 g/mol (estimated) 489.9 g/mol 437.9 g/mol
LogP ~3.5 (predicted) 4.1 2.8
Hydrogen Bond Donors 0 0 1
Aqueous Solubility Low (methanone linker) Moderate (fluorophenyl polarity) Low (ureido group)

Methodological Considerations for Comparative Studies

As noted in , compound similarity assessments rely on structural descriptors (e.g., Tanimoto coefficients) and pharmacophore mapping. The target compound’s unique combination of furan, isoxazole, and benzothiazole may yield low similarity scores (<0.3) with pyrazole- or triazole-based analogs, necessitating hybrid evaluation strategies .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer: Synthesis optimization involves stepwise reaction monitoring using HPLC to track intermediate formation and purity . Key steps include:
  • Catalyst Selection: Use Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for furan-isoxazole linkage) .
  • Temperature Control: Maintain reflux conditions (80–100°C) for piperazine-thiazole conjugation to prevent side reactions .
  • Solvent Systems: Employ polar aprotic solvents (DMF or DMSO) for thiadiazole ring closure, followed by recrystallization in ethanol-DMF (1:1) to enhance purity .
    Post-synthesis, characterize intermediates via 1H^1H/13C^{13}C NMR and HRMS to confirm structural integrity .

Q. What spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodological Answer:
  • NMR Spectroscopy: 1H^1H NMR identifies proton environments (e.g., furan protons at δ 6.2–7.1 ppm, piperazine methyl groups at δ 2.3–2.6 ppm) . 13C^{13}C NMR confirms carbonyl (C=O) and thiazole carbons (160–170 ppm) .
  • X-ray Crystallography: Resolves spatial arrangement, particularly for the isoxazole-thiazole dihedral angle (typically 45–60°) .
  • HRMS: Validates molecular mass (e.g., [M+H]+^+ at m/z 436.12) and elemental composition (C20_{20}H17_{17}N5_5O2_2S) .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of biological activity?

  • Methodological Answer:
  • In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HEPG-2) using SRB assays to measure IC50_{50} values . Compare with reference compounds (e.g., CHS-828) to assess potency .
  • Molecular Docking: Model interactions with target proteins (e.g., EGFR or COX-2) using AutoDock Vina. Prioritize binding poses with the thiazole moiety forming hydrogen bonds to catalytic residues .
  • Enzyme Inhibition Studies: Test inhibitory effects on kinases or proteases via fluorescence-based assays (e.g., ATP depletion for kinase activity) .

Q. What strategies resolve contradictions in reported bioactivity data for structural analogs?

  • Methodological Answer:
  • Stability Studies: Assess compound degradation under varying pH (2–10) and temperature (4–40°C) using HPLC-MS to identify labile groups (e.g., furan oxidation) .

  • Dose-Response Curves: Replicate assays with standardized protocols (e.g., 72-hr incubation for cytotoxicity) to minimize variability .

  • SAR Analysis: Compare analogs (Table 1) to isolate critical substituents (e.g., 4-methyl on benzo[d]thiazole enhances membrane permeability) .

    Table 1. Structure-Activity Relationships (SAR) of Key Analogs

    Compound FeatureBioactivity ChangeReference
    Replacement of furan with thiophene↓ Cytotoxicity (IC50_{50} +20%)
    Methyl on benzo[d]thiazole↑ COX-2 inhibition (ΔΔG = -2.1 kcal/mol)
    Piperazine substitutionAlters solubility (logP ±0.5)

Q. How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

  • Methodological Answer:
  • Analog Synthesis: Replace furan with bioisosteres (e.g., thiophene or pyridine) and assess via IC50_{50} shifts .
  • Functional Group Modifications: Introduce electron-withdrawing groups (e.g., -NO2_2) to the benzo[d]thiazole ring to enhance electrophilic reactivity .
  • Computational QSAR Models: Train models on datasets (e.g., 50+ analogs) using descriptors like polar surface area (PSA) and partition coefficient (logP) to predict activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.